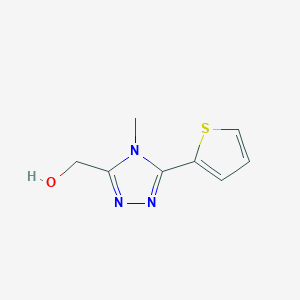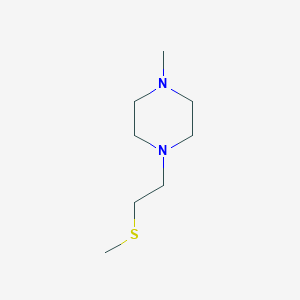
(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C8H9N3OS and a molecular weight of 195.24 . It is a member of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” is characterized by a 1,2,4-triazole ring substituted with a methyl group, a thiophen-2-yl group, and a methanol group . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in various chemical reactions .
Physical And Chemical Properties Analysis
“(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available literature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Derivatives of 1,2,4-triazole, including (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol, have been synthesized for potential applications in pharmaceuticals. These compounds form the foundation for new drugs, offering competition to existing medications. The synthesis process involves reacting appropriate acids with bases in alcoholic or aqueous media, leading to the formation of novel compounds whose structures are confirmed using modern physical-chemical methods of analysis, including elemental analysis, NMR spectroscopy, and mass spectrometry Safonov, Panasenko, & Knysh, 2017.
Crystal Structure Analysis
The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, a compound related to (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol, has been established through NMR, IR, MS spectra, and X-ray diffraction crystallography. Such studies are crucial for understanding the molecular conformation and interactions that contribute to the compound's stability and reactivity Dong & Huo, 2009.
Antimicrobial and Biological Activity
The antimicrobial properties of some novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have been explored, demonstrating potential efficacy against various bacterial and fungal strains. This suggests the potential for these compounds, including those structurally related to (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol, to serve as leads in the development of new antimicrobial agents Kaneria et al., 2016.
Inhibition Studies
Studies on the inhibition performance of certain derivatives in the context of corrosion and enzyme inhibition highlight the versatility of (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol derivatives. These compounds exhibit promise in inhibiting corrosion in metals and interfering with specific biological pathways, underscoring their potential in both industrial and pharmaceutical applications Yadav et al., 2013; Bekircan, Ülker, & Menteşe, 2015.
Safety and Hazards
The safety data sheet for “(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol” indicates that it may be harmful if swallowed (H303), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Wirkmechanismus
Triazoles
are a class of compounds that have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Thiophenes
, on the other hand, are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They have been used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents .
Eigenschaften
IUPAC Name |
(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-11-7(5-12)9-10-8(11)6-3-2-4-13-6/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWDDCCLIWJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylcyclohexyl)amino]pyrimidine-4-carbonitrile](/img/structure/B2632270.png)

![N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide](/img/structure/B2632272.png)
![1-((4-((4-((difluoromethyl)thio)phenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2632275.png)
![2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2632276.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2632277.png)

![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2632281.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one](/img/structure/B2632287.png)
